![molecular formula C20H20N4O3S2 B2765955 (3-(Ethylthio)phenyl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 886915-43-1](/img/structure/B2765955.png)
(3-(Ethylthio)phenyl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Overview
Description
Synthesis Analysis
A library of substituted (1- (benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives were designed, synthesized and screened for their in vitro cytotoxic activity against BT-474, HeLa, MCF-7, NCI-H460 and HaCaT cells . All the synthesized compounds were confirmed by IR, 1 H NMR, 13 C NMR and mass spectral data .Molecular Structure Analysis
The molecular formula of the compound isC20H20N4O3S2
. The molecular weight is 428.53
. Chemical Reactions Analysis
The compound has been used in scientific research for its unique structure and diverse applications. It has been synthesized and screened for in vitro cytotoxic activity against various cells .Scientific Research Applications
Antioxidant Activity
The thiazole ring in this compound contributes to its antioxidant properties. Antioxidants play a crucial role in neutralizing harmful free radicals, which can cause oxidative stress and damage to cells. Researchers have explored the potential of thiazole derivatives as antioxidants, aiming to mitigate oxidative damage and promote overall health .
Analgesic Properties
Analgesics are substances that relieve pain. Some thiazole derivatives, including compounds similar to the one , have demonstrated analgesic activity. These molecules may interact with pain receptors or modulate pain pathways, making them interesting candidates for pain management .
Anti-Inflammatory Effects
Inflammation is a complex biological response associated with various diseases. Thiazole derivatives have been investigated for their anti-inflammatory properties. By targeting inflammatory pathways, these compounds could potentially alleviate inflammation-related conditions .
Antimicrobial and Antifungal Activity
Thiazole-based compounds have shown promise as antimicrobial agents. Researchers have explored their effectiveness against bacteria, fungi, and other pathogens. The compound may have similar properties, contributing to the fight against infections .
Neuroprotective Potential
Neuroprotective agents aim to safeguard neurons from damage or degeneration. Thiazole derivatives have been studied for their neuroprotective effects, particularly in conditions like neurodegenerative diseases or brain injuries. Investigating the specific impact of this compound on neuronal health could yield valuable insights .
Antitumor and Cytotoxic Activity
Cancer research often focuses on identifying compounds with antitumor properties. Thiazole derivatives, including those structurally related to our compound, have exhibited cytotoxic effects against cancer cells. Researchers have explored their potential as chemotherapeutic agents, aiming to minimize side effects while maximizing efficacy .
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to have diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives, which share a similar structure, have been found to interact with various targets, leading to a range of biological effects .
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Thiazole, a component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
properties
IUPAC Name |
(3-ethylsulfanylphenyl)-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S2/c1-2-28-16-5-3-4-14(12-16)19(25)22-8-10-23(11-9-22)20-21-17-7-6-15(24(26)27)13-18(17)29-20/h3-7,12-13H,2,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIQGORKADMZJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Ethylthio)phenyl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone |
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